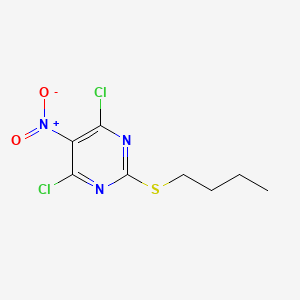
Pbb8OW6ybi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride is an organic compound with the molecular formula C11H13NO2·HCl It is a derivative of ethyl acrylate, featuring an amino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction proceeds at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)acrylate
- Ethyl 3-(4-hydroxyphenyl)acrylate
- Ethyl cinnamate
Uniqueness
(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
1186656-78-9 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
ethyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-8H,2,12H2,1H3;1H/b8-5+; |
Clé InChI |
ODUVIEJSNUGNIC-HAAWTFQLSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(C=C1)N.Cl |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


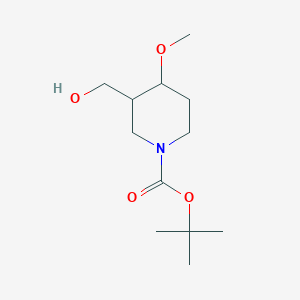


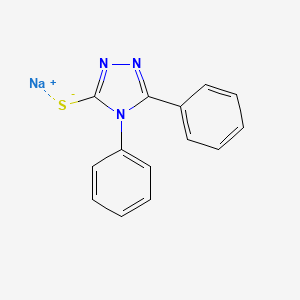
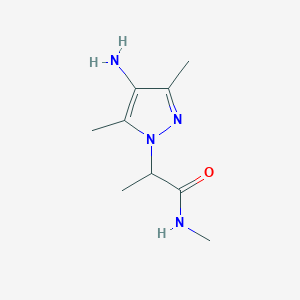
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
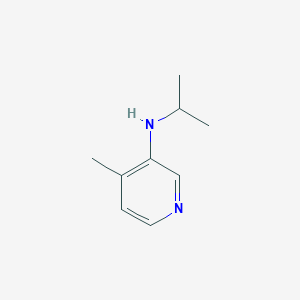
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
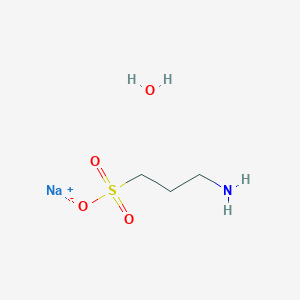
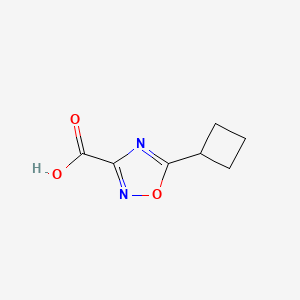
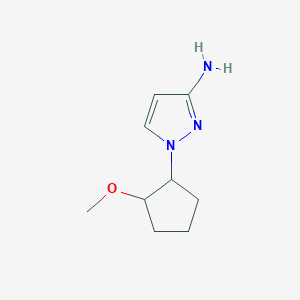
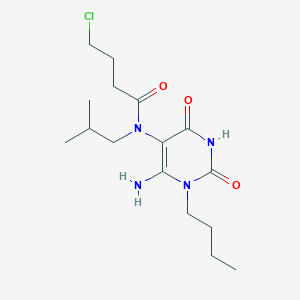
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
